Fmoc-5-chloro-D-tryptophan Fmoc-5-chloro-D-tryptophan
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749786
InChI: InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O
Molecular Formula: C26H21ClN2O4
Molecular Weight: 460.9 g/mol

Fmoc-5-chloro-D-tryptophan

CAS No.:

Cat. No.: VC13749786

Molecular Formula: C26H21ClN2O4

Molecular Weight: 460.9 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-5-chloro-D-tryptophan -

Specification

Molecular Formula C26H21ClN2O4
Molecular Weight 460.9 g/mol
IUPAC Name (2R)-3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1
Standard InChI Key ZRVDPQCSRZAYPG-XMMPIXPASA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

Fmoc-5-chloro-D-tryptophan has the molecular formula C₂₆H₂₁ClN₂O₄ and a molecular weight of 460.91 g/mol . The structure comprises:

  • A D-tryptophan backbone with a chlorine substituent at the 5-position of the indole ring.

  • An Fmoc group protecting the α-amino group, enabling compatibility with solid-phase peptide synthesis (SPPS) .

Spectral and Physicochemical Properties

  • Storage: Stable at room temperature under inert conditions .

  • Solubility: Typically dissolved in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

  • Purity: Commercial batches often exceed 98% purity, as verified by HPLC .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1257856-10-2
Molecular Weight460.91 g/mol
Melting PointNot reported (decomposes)
Storage ConditionsRoom temperature, dry
SolubilityDMF, DCM, THF

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

  • Chlorination: Introduction of chlorine at the 5-position of D-tryptophan using electrophilic aromatic substitution .

  • Fmoc Protection: Reaction with Fmoc chloride in the presence of a base (e.g., triethylamine) to protect the α-amino group .

Reaction Scheme:

5-Chloro-D-tryptophan+Fmoc-ClBase, DCMFmoc-5-chloro-D-tryptophan\text{5-Chloro-D-tryptophan} + \text{Fmoc-Cl} \xrightarrow{\text{Base, DCM}} \text{Fmoc-5-chloro-D-tryptophan}

Industrial Manufacturing

Industrial processes utilize automated peptide synthesizers and solid-phase techniques to achieve high yields (>90%) . Scalability is ensured through continuous-flow systems and rigorous purification via column chromatography .

Applications in Peptide Science

Peptide Synthesis

  • Selective Protection: The Fmoc group permits orthogonal deprotection, enabling sequential peptide elongation .

  • Enhanced Stability: Chlorine at the indole 5-position reduces oxidation susceptibility, improving peptide shelf-life .

Biochemical Research

  • Receptor Binding Studies: Modifies peptide-receptor interactions due to steric and electronic effects .

  • Enzyme Substrate Analogs: Used to probe catalytic mechanisms in proteases and kinases .

Table 2: Comparison with Related Tryptophan Derivatives

CompoundKey FeatureReactivity Profile
Fmoc-tryptophanNo halogen substituentLower electrophilicity
Fmoc-5-fluoro-D-tryptophanFluorine at 5-positionEnhanced metabolic stability
Fmoc-6-chloro-D-tryptophanChlorine at 6-positionAltered π-stacking

Future Directions and Research Gaps

  • Drug Delivery Systems: Potential use in self-assembling peptides for targeted therapeutics .

  • Unresolved Challenges: Scalability of asymmetric synthesis and long-term toxicity profiles require further study .

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